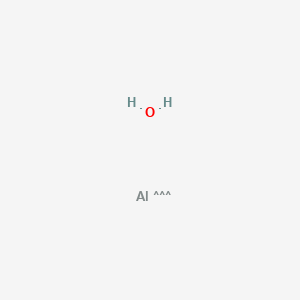
Aluminum monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum monohydrate, also known as boehmite, is a naturally occurring mineral with the chemical formula AlO(OH). It is an important precursor for the production of various aluminum compounds and materials. This compound is commonly found in bauxite ore, which is the primary source of aluminum. This compound is characterized by its amphoteric nature, meaning it can react with both acids and bases.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum monohydrate can be synthesized through several methods. One common method involves the thermal dehydroxylation of gibbsite (Al(OH)₃) at temperatures around 300-400°C. This process results in the formation of boehmite (AlO(OH)) and water. Another method involves the hydrothermal treatment of aluminum salts, such as aluminum nitrate or aluminum sulfate, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the Bayer process, which involves the digestion of bauxite ore in sodium hydroxide solution at high temperatures and pressures. The resulting solution is then cooled and seeded with aluminum hydroxide crystals to precipitate this compound. This process is widely used for the production of alumina (Al₂O₃), which is further processed to produce metallic aluminum.
化学反応の分析
Types of Reactions: Aluminum monohydrate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced to metallic aluminum using reducing agents such as hydrogen gas or carbon.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminum hydroxide (Al(OH)₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Hydrolysis: Water or aqueous solutions at ambient conditions.
Major Products Formed:
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Metallic aluminum (Al)
Hydrolysis: Aluminum hydroxide (Al(OH)₃)
科学的研究の応用
Aluminum monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various aluminum compounds and materials, such as alumina and aluminum-based catalysts.
Biology: Employed in the preparation of biomaterials and as an adjuvant in vaccines to enhance immune responses.
Medicine: Utilized in pharmaceutical formulations, particularly as an antacid to neutralize stomach acid.
Industry: Applied in the production of ceramics, refractories, and as a flame retardant in plastics.
作用機序
The mechanism of action of aluminum monohydrate varies depending on its application. In the context of its use as an adjuvant in vaccines, this compound stimulates the immune system by promoting the uptake of antigens by immune cells and enhancing the production of antibodies. This is achieved through the formation of a depot at the injection site, which slowly releases the antigen and prolongs its exposure to the immune system.
類似化合物との比較
Aluminum hydroxide (Al(OH)₃): A trihydrate form of aluminum that is commonly used as an antacid and in water purification.
Aluminum oxide (Al₂O₃): A highly stable oxide of aluminum used in the production of ceramics, abrasives, and as a catalyst support.
Aluminum chloride (AlCl₃): A compound used in various chemical reactions, including the Friedel-Crafts alkylation and acylation reactions.
Uniqueness of Aluminum Monohydrate: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. Additionally, its ability to transform into various aluminum compounds under different conditions makes it a versatile precursor in the synthesis of aluminum-based materials.
特性
CAS番号 |
144892-73-9 |
|---|---|
分子式 |
AlH2O |
分子量 |
44.997 g/mol |
InChI |
InChI=1S/Al.H2O/h;1H2 |
InChIキー |
MHCAFGMQMCSRGH-UHFFFAOYSA-N |
正規SMILES |
O.[Al] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
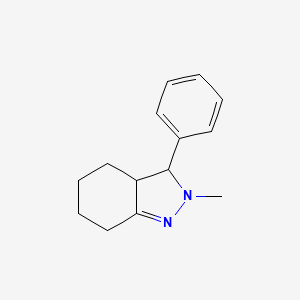
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
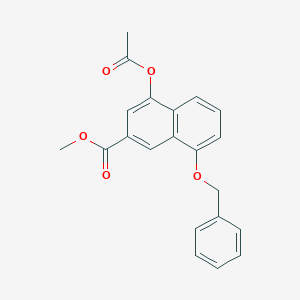
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
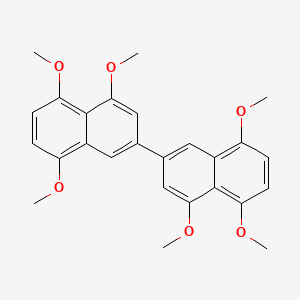
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

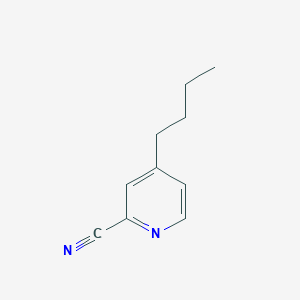
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
